molecular formula C10H15FN2O2 B1519388 tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate CAS No. 1330286-47-9

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1519388
CAS No.: 1330286-47-9
M. Wt: 214.24 g/mol
InChI Key: QAKRZINKSNCLEV-SFYZADRCSA-N
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Description

tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyano group at the 2-position and a fluorine atom at the 4-position. The stereochemistry (2S,4R) is critical for its biological and physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for enzyme inhibitors like dipeptidyl peptidase IV (DPP-IV) . Its molecular weight is approximately 217.24 g/mol (calculated based on analogous structures in ), with a tert-butyl carbamate group providing steric protection and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKRZINKSNCLEV-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131591
Record name 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)-
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-47-9
Record name 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-cyano-4-fluoro-, 1,1-dimethylethyl ester, (2S,4R)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-t-BOC-trans-4-Fluoro-L-Prolinonitrile
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Biological Activity

Overview

tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring with a cyano group and a fluorine atom. Its unique structure makes it of significant interest in medicinal chemistry, particularly for its potential biological activities and applications as a pharmaceutical intermediate.

PropertyValue
Molecular FormulaC10H15FN2O2
Molar Mass214.24 g/mol
Density1.15 g/cm³ (predicted)
Melting Point88-91 °C
Boiling Point316.7 °C (predicted)
pKa-7.30 (predicted)

The biological activity of this compound is influenced by its structural features, particularly the presence of the cyano and fluorine groups. These substituents can engage in various interactions with biological targets, such as enzymes and receptors, through:

  • Hydrogen Bonding : The cyano group can form hydrogen bonds with amino acid residues in target proteins.
  • Electrostatic Interactions : The polar nature of the cyano group enhances its interaction with charged sites on proteins.
  • Hydrophobic Effects : The tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity towards specific biological targets.

Biological Activity

Research indicates that compounds containing pyrrolidine rings with cyano and fluorine substituents exhibit various biological activities, including:

  • Enzyme Inhibition : Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management .
  • Antimicrobial Properties : Some studies suggest that similar compounds may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics.

Case Studies

  • DPP-IV Inhibition :
    • A study explored the structure-activity relationship of various pyrrolidine derivatives, including this compound. The findings indicated that modifications to the cyano group significantly affected the inhibitory potency against DPP-IV, suggesting a promising avenue for diabetes treatment .
  • Antimicrobial Activity :
    • Another research focused on the synthesis and evaluation of fluorinated pyrrolidine derivatives for their antimicrobial properties. Results demonstrated that certain compounds exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications in infectious diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameKey FeaturesBiological Activity
tert-butyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylateSimilar structure but different stereochemistryPotentially less active against DPP-IV
tert-butyl 2-hydroxy-4-fluoropyrrolidine-1-carboxylateHydroxyl group instead of cyanoDifferent mechanism of action

Comparison with Similar Compounds

Stereochemical Variants

  • tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate (Epimer): This compound () shares the same functional groups but differs in the configuration at the 4-position (4S vs. 4R). The stereochemical inversion significantly impacts molecular recognition in biological systems. For example, in DPP-IV inhibitor synthesis, the 4R configuration in the target compound may exhibit higher binding affinity compared to the 4S epimer due to optimized spatial alignment with the enzyme’s active site .

Functional Group Modifications

  • tert-Butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate: Replacing the cyano group with a formyl moiety () alters reactivity. The aldehyde group enables nucleophilic additions but reduces stability under basic conditions. This derivative is less suited for long-term storage but serves as a versatile intermediate for further functionalization .
  • tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate: The methanesulfonyloxymethyl group () introduces bulkiness and enhances metabolic stability. However, this modification increases molecular weight (297.34 g/mol) and may reduce membrane permeability compared to the cyano-substituted target compound .

Fluorine and Trifluoromethyl Derivatives

  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate: The trifluoromethyl group () provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism.

Structural and Functional Data Table

Compound Name (Configuration) Substituents Molecular Weight (g/mol) Key Properties
tert-Butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate 2-cyano, 4-fluoro ~217.24 High enzymatic binding affinity; stable tert-butyoxycarbonyl (Boc) protection
tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate (Epimer) 2-cyano, 4-fluoro (4S) ~217.24 Reduced binding efficiency in DPP-IV inhibition assays
tert-Butyl (2S,4R)-4-fluoro-2-formylpyrrolidine-1-carboxylate 2-formyl, 4-fluoro 217.24 Reactive aldehyde group; prone to oxidation
tert-Butyl (2S,4S)-4-fluoro-2-(methanesulfonyloxymethyl)pyrrolidine-1-carboxylate 4-fluoro, 2-methanesulfonyloxymethyl 297.34 Enhanced metabolic stability; lower solubility
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 3-hydroxy, 4-methyl, 3-CF3 281.27 High metabolic resistance; steric hindrance

Preparation Methods

Starting Materials and General Strategy

The synthesis of tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate typically begins with chiral hydroxyproline derivatives, such as trans-4-hydroxy-L-proline methyl ester or N-Boc-trans-4-hydroxy-L-proline methyl ester. These are used as scaffolds for stereoselective introduction of fluorine and cyano groups while maintaining the stereochemistry at the 2 and 4 positions of the pyrrolidine ring.

Key Synthetic Steps

  • Protection of the amine group: The nitrogen at the 1-position of the pyrrolidine ring is commonly protected by a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This protection facilitates selective functionalization at other positions without interference from the amine group.

  • Introduction of the fluorine atom: The fluorine atom is introduced stereoselectively at the 4-position of the pyrrolidine ring. This is often achieved by fluorination of a hydroxyl precursor using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to preserve stereochemistry.

  • Conversion of hydroxyl to cyano group: The 2-position hydroxyl or carbamoyl group is converted to a nitrile (cyano) group through dehydration or substitution reactions. Cyanuric chloride has been reported as a reagent facilitating this transformation in polar aprotic solvents like DMF at room temperature, yielding the cyano derivative with high efficiency (up to 91% yield).

  • Purification: After completion of the reaction, the product is typically extracted with organic solvents such as ethyl acetate, washed, dried, and purified by chromatographic techniques to isolate the pure this compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate Organic solvent (e.g., DCM) Room temp >90 Standard amine protection
Fluorination DAST or similar fluorinating agents Aprotic solvent (e.g., DCM) 0 to room temp 80-90 Stereoselective fluorination at C-4
Cyanation Cyanuric chloride DMF Room temp, 20 min 90-91 Efficient conversion to nitrile at C-2
Extraction and purification EtOAc extraction, washing, drying, chromatography Various Ambient - Purification to isolate product

This table summarizes the typical synthetic sequence and conditions reported in the literature.

Research Findings and Analytical Data

  • Stereochemical integrity: The stereochemistry at the 2S,4R positions is maintained throughout the synthesis, confirmed by NMR coupling constants and optical rotation measurements. For example, the fluorine at C-4 shows a characteristic large coupling constant (~51 Hz) in ^1H NMR, indicating successful and stereoselective fluorination.

  • Spectroscopic characterization: The compound exhibits characteristic ^1H NMR signals, including a broad doublet for the proton adjacent to fluorine, and a singlet for the tert-butyl group. Mass spectrometry (ESI) confirms the molecular ion peaks consistent with the expected molecular weight (m/z 251 [M+Na]^+ and 227 [M-H]^−).

  • Elemental analysis: Calculated and found values for C, H, N, and F content closely match, confirming the purity and correct composition of the synthesized compound.

Alternative and Industrial Methods

  • Industrial scale-up: Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, particularly for the fluorination and cyanation steps. Automated systems ensure consistent stereochemical control and product purity.

  • Alternative reagents: In some cases, alternative fluorinating agents or cyanide sources may be used to improve safety or cost-effectiveness. However, cyanuric chloride in DMF remains a preferred reagent for the cyanation step due to its high efficiency and mild conditions.

Summary Table of Preparation Methods

Preparation Aspect Method/Details Reference
Amine protection Boc protection using di-tert-butyl dicarbonate
Fluorination DAST fluorination of hydroxyl precursor
Cyanation Cyanuric chloride in DMF at room temperature
Purification Extraction with EtOAc, chromatography
Analytical confirmation NMR (^1H, ^19F), MS (ESI), elemental analysis
Industrial considerations Continuous flow reactors, automated synthesis

Q & A

Basic Research Question

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Identify substituent patterns (e.g., tert-butyl singlet at ~1.4 ppm, cyano carbon at ~120 ppm).
  • 19F^{19}\text{F} NMR : Confirm fluorination at C4 (δ ~ -180 to -200 ppm for axial fluorine in pyrrolidine) .
  • IR Spectroscopy : Detect C≡N stretching (~2200 cm1^{-1}) and carbonyl (C=O) vibrations (~1700 cm1^{-1}) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., M+1 for 13C^{13}\text{C} natural abundance) .

Advanced Application : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolidine ring .

How can computational methods aid in optimizing the synthetic pathway for this compound?

Advanced Research Question

  • DFT Calculations : Predict transition states for stereocontrolling steps (e.g., fluorination or cyanation) to identify low-energy pathways .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to optimize solvent selection (e.g., THF vs. DMF) .
  • Retrosynthetic Analysis : Software like CASP or Synthia can propose alternative routes using available building blocks (e.g., tert-butyl-protected pyrrolidines) .

Validation : Cross-reference computational predictions with experimental yields and stereochemical outcomes to refine models .

What are the key differences in reactivity between this compound and its non-fluorinated analogs?

Advanced Research Question
The C4 fluorine atom increases ring rigidity due to its electronegativity and steric effects, altering:

  • Nucleophilic Reactivity : The cyano group at C2 becomes less accessible to nucleophiles due to increased steric hindrance.
  • Acid Stability : The tert-butyl carbamate is more resistant to acidic hydrolysis compared to non-fluorinated analogs, as fluorine withdraws electron density from the adjacent carbonyl .

Experimental Evidence : Compare hydrolysis rates under acidic conditions (e.g., HCl/THF) between fluorinated and non-fluorinated derivatives .

What strategies are effective for resolving enantiomeric impurities in the final product?

Advanced Research Question

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/IPA mobile phases .
  • Kinetic Resolution : Enzymatic catalysts (e.g., lipases) can selectively hydrolyze one enantiomer of a racemic intermediate .
  • Crystallization-Induced Diastereomer Resolution : Convert the enantiomers into diastereomeric salts using chiral acids (e.g., tartaric acid) and recrystallize .

Quality Control : Validate enantiomeric excess (ee) via chiral HPLC with ≥99% purity thresholds for pharmaceutical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate

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